N-[(1-cyclopentylpiperidin-3-yl)methyl]-1-methyl-6-oxo-N-(2-piperidin-1-ylethyl)-4,5-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-cyclopentylpiperidin-3-yl)methyl]-1-methyl-6-oxo-N-(2-piperidin-1-ylethyl)-4,5-dihydropyridazine-3-carboxamide is a complex organic compound that features a piperidine and pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-3-yl)methyl]-1-methyl-6-oxo-N-(2-piperidin-1-ylethyl)-4,5-dihydropyridazine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of palladium-catalyzed coupling reactions, hydrogenation, and cyclization steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentylpiperidin-3-yl)methyl]-1-methyl-6-oxo-N-(2-piperidin-1-ylethyl)-4,5-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for hydrogenation, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine or pyridazine compounds .
Scientific Research Applications
N-[(1-cyclopentylpiperidin-3-yl)methyl]-1-methyl-6-oxo-N-(2-piperidin-1-ylethyl)-4,5-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentylpiperidin-3-yl)methyl]-1-methyl-6-oxo-N-(2-piperidin-1-ylethyl)-4,5-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets in biological systems. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine structures, such as piperine and evodiamine, which also exhibit significant biological activities.
Pyridazine Derivatives: Compounds with pyridazine moieties, which are often used in medicinal chemistry for their diverse pharmacological properties.
Uniqueness
N-[(1-cyclopentylpiperidin-3-yl)methyl]-1-methyl-6-oxo-N-(2-piperidin-1-ylethyl)-4,5-dihydropyridazine-3-carboxamide is unique due to its specific combination of piperidine and pyridazine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-3-yl)methyl]-1-methyl-6-oxo-N-(2-piperidin-1-ylethyl)-4,5-dihydropyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41N5O2/c1-26-23(30)12-11-22(25-26)24(31)29(17-16-27-13-5-2-6-14-27)19-20-8-7-15-28(18-20)21-9-3-4-10-21/h20-21H,2-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOMJPBEMCNGPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(=N1)C(=O)N(CCN2CCCCC2)CC3CCCN(C3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.